molecular formula C14H13N3OS B255511 N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide

Cat. No. B255511
M. Wt: 271.34 g/mol
InChI Key: SNOSECPAXJCKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide exhibits various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to lower blood glucose levels in diabetic animal models and exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. This compound can be used to investigate the mechanisms of action of various cellular targets and may lead to the development of novel therapeutics. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of lab experiments.

Future Directions

There are several future directions for the research of N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide. One of the directions is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-aminothiophene-3-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(12-6-3-9-19-12)15-8-7-13-16-10-4-1-2-5-11(10)17-13/h1-6,9H,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOSECPAXJCKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide

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